molecular formula C5H9F3O2 B13517994 (2R,3R)-3-(trifluoromethoxy)butan-2-ol

(2R,3R)-3-(trifluoromethoxy)butan-2-ol

Cat. No.: B13517994
M. Wt: 158.12 g/mol
InChI Key: KOKBPKNYKLJYLT-QWWZWVQMSA-N
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Description

(2R,3R)-3-(trifluoromethoxy)butan-2-ol is a chiral compound of significant interest in organic and medicinal chemistry research. It serves as a valuable enantiopure building block for the synthesis of more complex molecules. The compound features a stereodefined structure with two chiral centers in the (2R,3R) configuration, which is critical for creating compounds with specific three-dimensional architecture and biological activity . The incorporation of the trifluoromethoxy group is a key structural motif, as this moiety is known to enhance a molecule's metabolic stability, lipophilicity, and membrane permeability, properties that are highly desirable in the development of active pharmaceutical ingredients (APIs) and agrochemicals . While the specific biological mechanism of action of (2R,3R)-3-(trifluoromethoxy)butan-2-ol is dependent on the final compound it is incorporated into, its primary research value lies in its application as a synthetic intermediate. Researchers utilize this chiral synthon in asymmetric synthesis to construct potential antifungal agents , novel materials, and other specialty chemicals where the precise spatial arrangement of atoms is essential for function. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

Molecular Formula

C5H9F3O2

Molecular Weight

158.12 g/mol

IUPAC Name

(2R,3R)-3-(trifluoromethoxy)butan-2-ol

InChI

InChI=1S/C5H9F3O2/c1-3(9)4(2)10-5(6,7)8/h3-4,9H,1-2H3/t3-,4-/m1/s1

InChI Key

KOKBPKNYKLJYLT-QWWZWVQMSA-N

Isomeric SMILES

C[C@H]([C@@H](C)OC(F)(F)F)O

Canonical SMILES

CC(C(C)OC(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthesis via Enantioselective Catalytic Reduction

One of the most prominent approaches involves the asymmetric reduction of a suitable ketone precursor, typically a trifluoromethoxy-substituted ketone, using chiral catalysts:

  • Starting Material : A ketone bearing the trifluoromethoxy group at the 3-position, such as (2R,3R)-3-(trifluoromethoxy)butan-2-one.
  • Catalyst : Chiral transition metal complexes, often involving chiral phosphine ligands coordinated with metals like ruthenium, rhodium, or iridium.
  • Reaction Conditions :
    • Solvent: Ethanol, methanol, or isopropanol.
    • Temperature: 0–25°C.
    • Hydrogen pressure: 1–10 bar.
    • Duration: 12–24 hours.
  • Outcome : Enantioselective reduction yields the corresponding alcohol with high enantiomeric excess (>90%).

Reduction of Corresponding Ketones Using Chemical Reagents

Alternatively, non-enantioselective reduction methods can be employed:

  • Reagents : Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄).
  • Conditions :
    • Solvent: Tetrahydrofuran (THF) or diethyl ether.
    • Temperature: -20°C to room temperature.
    • Reaction time: 2–12 hours.
  • Notes : These methods typically produce racemic mixtures unless combined with chiral auxiliaries or catalysts.

Preparation via Nucleophilic Substitution and Functional Group Transformation

A more complex route involves multi-step synthesis:

  • Step 1 : Synthesis of a suitable precursor, such as (2R,3R)-3-hydroxybutan-2-one, through aldol reactions or asymmetric synthesis.
  • Step 2 : Introduction of the trifluoromethoxy group at the 3-position via nucleophilic substitution or electrophilic trifluoromethoxylation:
    • Reagents : Trifluoromethyl hypofluorite (CF₃OF) or trifluoromethoxylating reagents.
    • Conditions :
      • Solvent: Dichloromethane or acetonitrile.
      • Temperature: -78°C to 0°C.
      • Catalyst: No catalyst typically required, but Lewis acids can enhance reactivity.
  • Step 3 : Purification by chromatography or recrystallization.

Hydrogenation of Precursors

Research indicates hydrogenation as a key step:

  • Catalysts : Noble metals such as Raney nickel, platinum, or palladium on carbon.
  • Reaction Conditions :
    • Solvent: Ethanol or aqueous alcohol mixtures.
    • Temperature: 20–50°C.
    • Hydrogen pressure: 2–10 kg/cm².
    • Duration: 4–24 hours.
  • Outcome : Selective reduction of double bonds or functional groups to yield the target alcohol.

Key Data and Reaction Optimization

Method Catalyst/Reagents Solvent Temperature Hydrogen Pressure Yield Remarks
Enantioselective reduction Chiral Ru or Ir complexes Ethanol 0–25°C 1–10 bar >90% ee High stereoselectivity
Chemical reduction NaBH₄, LiAlH₄ THF, diethyl ether -20°C to RT N/A Moderate Racemic mixture
Nucleophilic substitution CF₃OF, Lewis acids DCM, acetonitrile -78°C to 0°C N/A Variable Requires careful control
Hydrogenation Raney nickel, Pd/C Ethanol 20–50°C 2–10 kg/cm² 70–85% Efficient for large-scale synthesis

Research Outcomes and Process Optimization

Recent studies highlight the importance of reaction parameters:

  • Temperature Control : Maintaining low temperatures during trifluoromethoxylation minimizes side reactions.
  • Catalyst Choice : Noble metal catalysts provide high selectivity and yield, especially in hydrogenation steps.
  • Reaction Time : Optimized to balance yield and process throughput; typically 10–24 hours for reduction steps.
  • Solvent Effects : Polar protic solvents like ethanol enhance hydrogenation efficiency, while aprotic solvents favor nucleophilic substitutions.

Summary of the Most Effective Method

The most reliable method involves:

  • Step 1 : Asymmetric catalytic reduction of a trifluoromethoxy-substituted ketone to obtain (2R,3R)-3-(trifluoromethoxy)butan-2-ol with high stereoselectivity.
  • Step 2 : Purification via chromatography or recrystallization.
  • Step 3 : Optional derivatization or further functionalization depending on downstream applications.

Chemical Reactions Analysis

Chemical Reactivity and Transformations

The compound exhibits reactivity driven by its functional groups:

  • Trifluoromethoxy Group : Highly electron-withdrawing, enabling nucleophilic aromatic substitution or coupling reactions .

  • Secondary Alcohol : Susceptible to oxidation, esterification, or substitution.

Key Reaction Types

  • Nucleophilic Substitution

    • The trifluoromethoxy group’s electron-withdrawing nature facilitates reactions with nucleophiles (e.g., amines, alkoxides).

    • Example: Substitution of the trifluoromethoxy group with nucleophiles under basic conditions .

  • Oxidation of Alcohol

    • Conversion of the secondary alcohol to a ketone via oxidizing agents (e.g., Dess-Martin periodinane).

  • Esterification

    • Reaction of the alcohol with acid chlorides or anhydrides to form esters.

Reaction Type Mechanism Product
Nucleophilic substitutionNucleophile attacks the trifluoromethoxy groupReplacement of trifluoromethoxy with nucleophile (e.g., NH2, O−) .
OxidationAlcohol → ketone(2R,3R)-3-(trifluoromethoxy)butan-2-one
EsterificationAlcohol + acid chloride → ester(2R,3R)-3-(trifluoromethoxy)butan-2-yl ester

Analytical and Structural Characterization

Key analytical techniques include:

  • NMR Spectroscopy : Confirmation of (2R,3R)-stereochemistry via coupling constants and splitting patterns.

  • Mass Spectrometry : Molecular ion peak at m/z 158.12 (C₅H₉F₃O₂).

  • Chiral HPLC : Enantiomeric purity assessment.

This synthesis and reactivity profile highlights the compound’s utility in advanced chemical synthesis, leveraging its stereochemical purity and functional group versatility. Further research is recommended to explore its role in novel therapeutic agents or fluorinated materials.

Scientific Research Applications

(2R,3R)-3-(trifluoromethoxy)butan-2-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R,3R)-3-(trifluoromethoxy)butan-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity to enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Efinaconazole (Antifungal Agent)

Structure : (2R,3R)-2-(2,4-Difluorophenyl)-3-(4-methylidenepiperidin-1-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol .
Key Differences :

  • Functional Groups : Efinaconazole incorporates a triazole ring and difluorophenyl group, whereas the target compound lacks these moieties.
  • Applications : Efinaconazole is a clinically used antifungal agent, while (2R,3R)-3-(trifluoromethoxy)butan-2-ol is likely a synthetic intermediate.
  • Properties : The trifluoromethoxy group in the target compound may confer higher chemical stability compared to Efinaconazole’s triazole, which is prone to metabolic degradation.

Table 1: Comparison with Efinaconazole

Property (2R,3R)-3-(Trifluoromethoxy)butan-2-ol Efinaconazole
Molecular Weight ~192.15 (estimated) 348.39
Key Functional Groups Alcohol, trifluoromethoxy Triazole, difluorophenyl
Primary Use Synthetic intermediate Antifungal medication

Trifluoromethoxy Phenylboronic Acids

Examples :

  • 2-(Trifluoromethoxy)phenylboronic acid (CAS 175676-65-0): Boronic acid with ortho-trifluoromethoxy substitution .
  • 3-(Trifluoromethyl)phenylboronic acid (CAS 1423-26-3): Boronic acid with meta-trifluoromethyl substitution .

Key Differences :

  • Reactivity : Boronic acids are pivotal in Suzuki-Miyaura cross-coupling reactions, whereas the target alcohol may serve as a chiral precursor or solvent additive.
  • Electronic Effects : The trifluoromethoxy group in the target compound is electron-withdrawing, similar to boronic acids, but its alcohol functionality enables distinct reactivity (e.g., esterification).

Table 2: Comparison with Boronic Acids

Property (2R,3R)-3-(Trifluoromethoxy)butan-2-ol 2-(Trifluoromethoxy)phenylboronic Acid
Molecular Weight ~192.15 205.92
Functional Group Alcohol Boronic acid
Key Application Chiral synthesis Cross-coupling reactions

3-tert-Butylphenyl Trifluoromethanesulfonate

Structure : Aryl triflate with a tert-butyl group (CAS 201851-06-1) .
Key Differences :

  • Reactivity : Triflates are excellent leaving groups for nucleophilic substitutions, whereas the target alcohol’s hydroxyl group participates in condensation or oxidation reactions.
  • Steric Effects : The tert-butyl group in the triflate introduces steric hindrance absent in the target compound.

4-Phenyl-3-buten-2-ol

Key Differences:

  • Volatility : The target compound’s trifluoromethoxy group likely reduces volatility compared to 4-phenyl-3-buten-2-ol, making it less suitable for fragrances.
  • Bioactivity : Fluorination in the target compound may enhance biochemical stability, whereas 4-phenyl-3-buten-2-ol is metabolized more rapidly.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for achieving high enantiomeric purity in (2R,3R)-3-(trifluoromethoxy)butan-2-ol?

  • Methodological Answer : Enantioselective synthesis can be achieved via asymmetric catalysis or enzymatic resolution. For example, chiral oxazaborolidine catalysts can induce stereocontrol during trifluoromethoxy group introduction. Alternatively, lipase-mediated kinetic resolution of racemic intermediates may improve enantiomeric excess (>98% ee) . Post-synthesis purification via chiral HPLC or recrystallization is recommended to validate purity.

Q. Which spectroscopic techniques are most reliable for confirming the stereochemistry of (2R,3R)-3-(trifluoromethoxy)butan-2-ol?

  • Methodological Answer :

  • NMR : 19F^{19}\text{F}-NMR distinguishes trifluoromethoxy regioisomers, while 1H^{1}\text{H}-NOESY confirms spatial proximity of stereogenic centers.
  • X-ray Crystallography : Provides definitive stereochemical assignment but requires high-quality single crystals.
  • Polarimetry : Monitors optical rotation trends during synthesis to detect racemization .

Q. How should researchers handle and store (2R,3R)-3-(trifluoromethoxy)butan-2-ol to prevent degradation?

  • Methodological Answer : Store under inert atmosphere (argon/nitrogen) at 2–8°C to minimize hydrolysis of the trifluoromethoxy group. Use moisture-resistant vials and avoid prolonged exposure to light. Pre-purge glassware with dry solvents to reduce trace water contamination .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the trifluoromethoxy group in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing nature of the trifluoromethoxy group increases electrophilicity at adjacent carbons. Density Functional Theory (DFT) calculations can model transition states, while kinetic isotope effects (KIEs) track bond-breaking steps. Compare activation energies with non-fluorinated analogs using Arrhenius plots .

Q. How does the trifluoromethoxy group impact the compound’s metabolic stability in biological systems?

  • Methodological Answer : Conduct in vitro assays with liver microsomes to measure half-life (t1/2t_{1/2}) against cytochrome P450 enzymes. Fluorinated analogs typically exhibit enhanced metabolic stability due to C–F bond strength, but trifluoromethoxy’s steric bulk may alter enzyme binding kinetics. Compare with methoxy or ethoxy derivatives using LC-MS/MS .

Q. What strategies prevent racemization during derivatization of (2R,3R)-3-(trifluoromethoxy)butan-2-ol into esters or ethers?

  • Methodological Answer :

  • Low-Temperature Conditions : Perform reactions at –20°C to slow racemization.
  • Protecting Groups : Use tert-butyldimethylsilyl (TBS) groups to shield hydroxyls during acidic/basic steps.
  • Real-Time Monitoring : Employ inline IR spectroscopy to detect chiral inversion intermediates .

Key Challenges and Contradictions

  • Stereochemical Stability : While fluorinated groups generally enhance stability, the trifluoromethoxy moiety’s conformational flexibility may introduce unexpected racemization under basic conditions .
  • Toxicity Data Gaps : Limited hazard information exists for this specific compound, but analogs with trifluoromethoxy groups show moderate dermal irritation (H315) and acute oral toxicity (H302). Prioritize glove-box handling and cytotoxicity screening .

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